molecular formula C8H17N3 B13949311 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine

2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine

Cat. No.: B13949311
M. Wt: 155.24 g/mol
InChI Key: BBWAMFPFSDMDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a sigma-1 receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions . For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate can be synthesized and then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The primary mechanism of action for 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce opioid tolerance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is unique due to its specific spirocyclic structure, which provides a rigid framework that can interact with biological targets in a distinct manner. This structural feature can enhance its selectivity and potency as a sigma-1 receptor antagonist .

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-(1,7-diazaspiro[3.4]octan-7-yl)ethanamine

InChI

InChI=1S/C8H17N3/c9-3-6-11-5-2-8(7-11)1-4-10-8/h10H,1-7,9H2

InChI Key

BBWAMFPFSDMDES-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCN(C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.